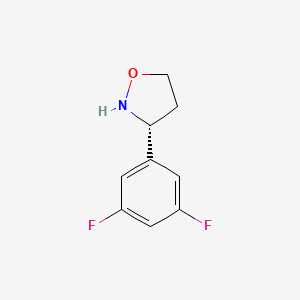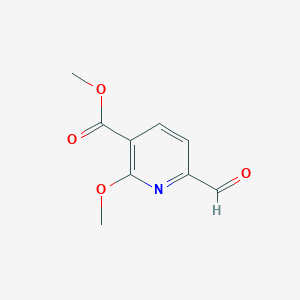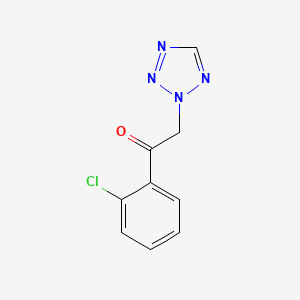
1-(2-Chlorophenyl)-2-(2-tetrazolyl)ethanone
Overview
Description
1-(2-Chlorophenyl)-2-(2-tetrazolyl)ethanone is a useful research compound. Its molecular formula is C9H7ClN4O and its molecular weight is 222.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Synthesis in Drug Development
A study by Miao et al. (2019) demonstrates the use of 1-(2-Chlorophenyl)-2-(2-tetrazolyl)ethanone in the enantioselective synthesis of chiral intermediates for antifungal agents like Miconazole. The research highlights the biotransformation of similar compounds using a specific bacterial strain, emphasizing its role in stereoselective drug synthesis (Miao et al., 2019).
Vibrational and Structural Analysis for Drug Development
ShanaParveen et al. (2016) conducted a combined experimental and theoretical analysis on compounds structurally related to this compound. This research provides insights into molecular structures and vibrational spectra, contributing to drug development and molecular docking studies (ShanaParveen et al., 2016).
Synthesis of Derivatives for Pharmaceutical Applications
The work of Moskvina et al. (2015) explores the condensation reactions involving compounds similar to this compound, leading to the creation of various heterocyclic derivatives. These findings are significant for the pharmaceutical industry, where such compounds can serve as intermediates in drug synthesis (Moskvina et al., 2015).
Catalytic Synthesis and Chemical Analysis
Research by De-liang Li (2010) includes the synthesis of compounds like this compound, contributing to the broader understanding of catalytic processes in chemical synthesis. These studies provide foundational knowledge for the production of similar compounds (Li De-liang, 2010).
Inhibitor Development for Medical Research
Rahman et al. (2008) focused on the development of inhibitors using compounds structurally similar to this compound. This study emphasizes the potential of such compounds in inhibiting specific enzymes or proteins for therapeutic applications (Rahman et al., 2008).
Synthesis of Aliphatic Derivatives and Computational Studies
The studies by Tahtaci et al. (2019) and Erdogan et al. (2019) involve the synthesis of aliphatic derivatives and computational analysis of reactions involving similar compounds. These researches contribute to the understanding of chemical reactions and molecular structures, useful in various scientific and pharmaceutical contexts (Tahtaci et al., 2019), (Erdogan et al., 2019).
Antimicrobial Research
Wanjari (2020) explored the antimicrobial activity of compounds derived from similar chemical structures, highlighting the potential use of these compounds in developing new antimicrobial agents (Wanjari, 2020).
Properties
IUPAC Name |
1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O/c10-8-4-2-1-3-7(8)9(15)5-14-12-6-11-13-14/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLILCNKDGFOZOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CN2N=CN=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (1S,2R,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B8255042.png)
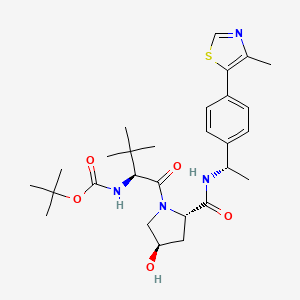
![(1R,5S)-8-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B8255060.png)
![(1R)-6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(2-isopropyl-4-methylpyridin-3-yl)-4-((S)-2-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B8255070.png)
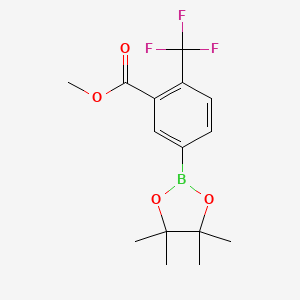
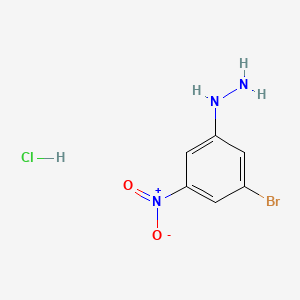
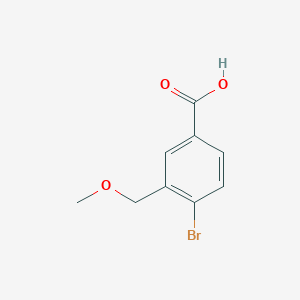
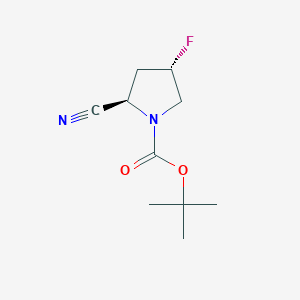
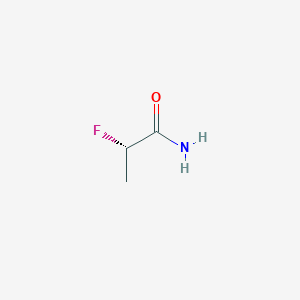
![3-Amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid](/img/structure/B8255110.png)
![6-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8255112.png)

